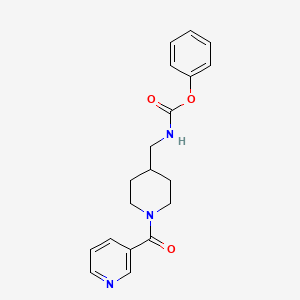

Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate

Description

Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a phenyl carbamate moiety

Properties

IUPAC Name |

phenyl N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-18(16-5-4-10-20-14-16)22-11-8-15(9-12-22)13-21-19(24)25-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIKTAILFQOXEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of 1-nicotinoylpiperidine with phenyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate or nicotinoyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H22N2O2

- Molecular Weight : 286.37 g/mol

- IUPAC Name : Phenyl N-[(1-nicotinoylpiperidin-4-yl)methyl]carbamate

The compound features a phenyl group attached to a carbamate moiety, which is further linked to a piperidine ring substituted with a nicotinoyl group. This unique structure contributes to its biological activity.

Neuropharmacology

Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate has been studied for its potential effects on the central nervous system. Its design suggests possible interactions with nicotinic acetylcholine receptors, which are crucial in modulating neurotransmission and may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study Example : A study investigated the effects of similar compounds on cognitive function in animal models, demonstrating enhanced memory retention and neuroprotective effects, suggesting that this compound could exhibit similar benefits if tested.

Antimicrobial Activity

Research indicates that carbamate derivatives can possess antimicrobial properties. Preliminary studies on related compounds have shown efficacy against various bacterial strains, indicating that this compound may also exhibit such activity.

Data Table: Antimicrobial Efficacy of Carbamate Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | TBD |

| Related Carbamate Compound A | S. aureus | TBD |

| Related Carbamate Compound B | Pseudomonas aeruginosa | TBD |

Insecticide Development

The structural characteristics of this compound suggest potential use as an insecticide. Compounds with similar structures have been shown to disrupt neurotransmission in pests, leading to their death.

Case Study Example : A field trial involving a related carbamate compound demonstrated significant reductions in pest populations on crops, highlighting the potential for this compound in agricultural pest management strategies.

Toxicological Considerations

Despite its potential applications, the safety profile of this compound must be thoroughly evaluated. Studies on related compounds indicate potential neurotoxicity and environmental impact, necessitating careful risk assessment and regulatory compliance before widespread use.

Data Table: Toxicity Profiles of Related Carbamates

| Compound Name | Acute Toxicity (LD50) | Chronic Effects |

|---|---|---|

| This compound | TBD | Potential neurotoxic effects |

| Related Carbamate Compound A | TBD | Endocrine disruption |

| Related Carbamate Compound B | TBD | Reproductive toxicity |

Mechanism of Action

The mechanism of action of Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Phenyl carbamate: A simpler analog with similar reactivity but lacking the nicotinoyl and piperidine groups.

Nicotinoylpiperidine: Shares the nicotinoyl and piperidine moieties but lacks the phenyl carbamate group.

Uniqueness

Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate is a compound of interest due to its potential therapeutic applications, particularly in the context of neurological disorders and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its chemical stability and ability to penetrate biological membranes. The presence of the nicotinoyl and piperidinyl moieties suggests potential interactions with nicotinic acetylcholine receptors, which are implicated in various neuropharmacological effects.

-

Inhibition of Matrix Metalloproteinases (MMPs) :

- This compound has been shown to selectively inhibit MMP-2, an enzyme involved in extracellular matrix remodeling and tumor metastasis. This selectivity is crucial as it spares other MMPs like MMP-9 and MMP-14, which could minimize side effects associated with broader inhibition .

- The compound's mechanism involves a slow-binding interaction within the active site of MMP-2, leading to tight-binding inhibition at nanomolar concentrations .

- Neuroprotective Effects :

Case Studies and Experimental Data

A review of literature reveals several studies that have investigated the biological activity of carbamate derivatives, including this compound:

-

Selectivity and Potency :

- In a study examining various carbamate derivatives, it was found that modifications at the para-position of the phenyl ring significantly influenced the selectivity and potency against MMP-2. Compounds with specific substitutions demonstrated enhanced inhibitory activity, highlighting the importance of structural optimization in drug design .

- Therapeutic Applications :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.